2,5-Dibromothiazole-4-carboxylic acid CAS number
2,5-Dibromothiazole-4-carboxylic acid CAS number
An In-depth Technical Guide to 2,5-Dibromothiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromothiazole-4-carboxylic acid (CAS No: 943735-44-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring two distinct and reactive bromine atoms alongside a carboxylic acid handle, offers a robust platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, discusses logical synthetic strategies, and explores its reactivity and strategic applications in the design and development of novel therapeutic agents. By explaining the causality behind its synthetic utility, this document serves as a technical resource for scientists leveraging this versatile scaffold in their research endeavors.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding have cemented its role in drug design. The strategic derivatization of the thiazole core is a cornerstone of modern synthetic campaigns aimed at modulating pharmacological activity, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and exploring structure-activity relationships (SAR).
2,5-Dibromothiazole-4-carboxylic acid emerges as a particularly powerful tool in this context. It is not merely a static core but a dynamic synthetic platform. The presence of bromine atoms at the C2 and C5 positions provides two chemically distinct handles for modern cross-coupling reactions, while the carboxylic acid at the C4 position is primed for amide bond formation, esterification, or other derivatizations. This pre-installed, orthogonal functionality allows for a rapid and controlled diversification, enabling the systematic exploration of chemical space around a central, biologically relevant core. This guide will delve into the technical specifics of this molecule, providing the foundational knowledge required to exploit its full synthetic potential.
Physicochemical Properties & Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These parameters influence solubility, reactivity, and handling requirements.
The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 943735-44-2 .[1][2][3]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 943735-44-2 | [1][2] |
| Molecular Formula | C₄HBr₂NO₂S | [1] |
| Molecular Weight | 286.93 g/mol | [1] |
| Density | 2.451 g/cm³ | [1] |
| Boiling Point | 387.1°C at 760 mmHg | [1] |
| Flash Point | 187.9°C | [1] |
| SMILES | O=C(O)c1nc(Br)sc1Br | [1][3] |
| InChIKey | BJOOXANOAMTJPK-UHFFFAOYSA-N |[1] |
Caption: Chemical structure of 2,5-Dibromothiazole-4-carboxylic acid.
Synthesis and Mechanistic Considerations
While a direct, single-step synthesis from a common precursor is not widely documented, a logical and robust synthetic pathway can be devised based on established heterocyclic chemistry principles. A common strategy involves constructing the thiazole ring first, followed by halogenation. A plausible route begins with a precursor such as ethyl 2-aminothiazole-4-carboxylate.
The rationale for this multi-step approach is control. Building the core and then selectively adding the reactive bromine handles prevents unwanted side reactions and ensures high purity of the final, trifunctional product. The hydrolysis of the ethyl ester in the final step is a standard and high-yielding transformation, chosen for its reliability and the ease of purification of the resulting carboxylic acid.
Caption: Plausible synthetic workflow for 2,5-Dibromothiazole-4-carboxylic acid.
Experimental Protocol: Ester Hydrolysis (Conceptual)
This protocol outlines the final step of the proposed synthesis, the conversion of the ethyl ester to the target carboxylic acid.
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Dissolution: Dissolve ethyl 2,5-dibromothiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The use of THF as a co-solvent is critical to ensure the solubility of the relatively nonpolar ester starting material in the aqueous reaction medium.
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Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) to the solution. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Using a slight excess of base ensures the complete conversion of the ester.
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Quenching & Extraction: Once complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and perform a wash with a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material or nonpolar impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify slowly with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product, being less soluble in acidic water, will precipitate out. This step is the crux of the purification, leveraging the pH-dependent solubility of the target molecule.
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Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product, 2,5-Dibromothiazole-4-carboxylic acid.
Chemical Reactivity and Strategic Applications in Drug Discovery
The synthetic value of 2,5-Dibromothiazole-4-carboxylic acid lies in its trifunctional nature, which allows for selective and sequential modifications. This "three-pronged" approach is highly advantageous in constructing diverse chemical libraries for high-throughput screening.
4.1 The Trifunctional Scaffold: Three Points for Diversification
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C4-Carboxylic Acid: This group is a versatile handle for forming stable amide bonds via standard peptide coupling conditions (e.g., HATU, EDC/HOBt). This is the most common strategy for introducing a wide array of amine-containing fragments, which is a cornerstone of SAR exploration. The carboxylic acid itself is often a key pharmacophoric element, capable of forming critical salt-bridge or hydrogen-bond interactions with biological targets.[4][5]
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C5-Bromine: The bromine at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the C2-bromine. This differential reactivity is a key feature that enables selective functionalization. It allows for the introduction of aryl, heteroaryl, or alkyl groups at this position first.
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C2-Bromine: The bromine at the 2-position is typically less reactive due to the electronic influence of the adjacent ring nitrogen. This allows it to remain intact while the C5 position is modified. Subsequently, more forcing reaction conditions can be applied to functionalize the C2 position, completing the synthesis of a trisubstituted thiazole.
4.2 Workflow: A Strategy for Library Synthesis
The following workflow illustrates how this building block can be used to generate a library of compounds where three distinct points of diversity (R¹, R², R³) are introduced systematically. This approach is self-validating; successful execution of each step confirms the orthogonal reactivity of the scaffold.
Caption: Strategic workflow for library synthesis using the trifunctional scaffold.
This strategic derivatization makes the compound an ideal starting point for projects targeting kinases, proteases, and other enzyme classes where occupying multiple pockets of a binding site is key to achieving potency and selectivity. For instance, thiazole carboxylic acids have been explored as inhibitors of xanthine oxidase for treating hyperuricemia and gout.[6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,5-Dibromothiazole-4-carboxylic acid may be limited to supplier documentation, a reliable hazard assessment can be made based on its structure and data from closely related analogues.
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Hazard Class: As a halogenated organic acid, it should be treated as corrosive and an irritant. Analogous compounds like ethyl 2,5-dibromothiazole-4-carboxylate and other brominated thiazole carboxylic acids are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9]
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion
2,5-Dibromothiazole-4-carboxylic acid is more than a simple chemical; it is a sophisticated synthetic platform designed for efficiency and versatility in research and development. Its well-defined reactive sites—a carboxylic acid and two differentially reactive bromine atoms—provide a logical and controllable path to novel, complex molecules. For scientists in drug discovery and materials science, this compound represents a powerful starting point for building diverse chemical libraries, enabling the rapid exploration of structure-activity relationships and the development of next-generation functional molecules.
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